molecular formula C16H18N6OS B6623708 2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone

2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone

Cat. No.: B6623708
M. Wt: 342.4 g/mol
InChI Key: QFGYQMDAZIWAOF-UHFFFAOYSA-N
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Description

2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone is a complex organic compound that features a benzotriazole core linked to a piperidine ring, which is further substituted with a thiazole group

Properties

IUPAC Name

2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-10-9-24-16(17-10)18-11-5-7-22(8-6-11)15(23)12-3-2-4-13-14(12)20-21-19-13/h2-4,9,11H,5-8H2,1H3,(H,17,18)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGYQMDAZIWAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2CCN(CC2)C(=O)C3=CC=CC4=NNN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Introduction of the Thiazole Group: The thiazole group is typically added through a condensation reaction involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzotriazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The thiazole and piperidine moieties are particularly relevant for binding to biological targets.

Medicine

Medicinally, this compound and its derivatives are studied for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. The benzotriazole core is known for its stability and bioavailability.

Industry

In industry, this compound can be used as a stabilizer in polymers and coatings, protecting materials from degradation due to UV radiation and other environmental factors.

Mechanism of Action

The mechanism of action of 2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The benzotriazole core can intercalate with DNA or proteins, while the thiazole and piperidine groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-benzotriazol-2-yl-4-methylphenol: Known for its use as a UV stabilizer.

    2H-benzotriazol-2-yl-4,6-di-tert-butylphenol: Another UV stabilizer with enhanced stability.

    4-(2H-benzotriazol-2-yl)-N,N-dimethylaniline: Used in dye chemistry and as a stabilizer.

Uniqueness

2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone is unique due to its combination of a benzotriazole core with both a thiazole and a piperidine moiety. This structural complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

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